molecular formula C17H17ClFNO2 B2712418 2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide CAS No. 1797880-69-3

2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide

Cat. No. B2712418
CAS RN: 1797880-69-3
M. Wt: 321.78
InChI Key: CWBLMPOVKLRFOT-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide is a chemical compound with the molecular formula C13H9ClFNO . It has an average mass of 249.668 Da and a monoisotopic mass of 249.035675 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide include a density of 1.4±0.1 g/cm3 and a boiling point of 282.0±25.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Piperidines : Research has focused on the synthesis of piperidines, where N-methoxy-N-methylamide derivatives have been prepared, potentially indicating a method for the synthesis of complex organic molecules for pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998).

Spectroscopic Properties and Antipathogenic Activity

  • Antipathogenic Thiourea Derivatives : The synthesis and characterization of thiourea derivatives have shown significant antipathogenic activity, suggesting applications in the development of antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Serotonin Receptor Studies

  • Alzheimer's Disease Research : Studies using specific molecular imaging probes have quantified serotonin receptor densities in Alzheimer's patients, hinting at the diagnostic and therapeutic research potential of related compounds (Kepe et al., 2006).

Neuroleptic Activity

  • Antipsychotic Potential : The exploration of 2-phenylpyrroles as analogues for antipsychotic drugs indicates the neuroleptic potential of benzamide derivatives, which may inform the pharmacological applications of similar compounds (van Wijngaarden et al., 1987).

Directed Lithiation

  • Synthesis of Substituted Benzoic Acids : Research on the directed lithiation of benzoic acids to produce ortho-substituted products showcases the synthetic utility of benzamide derivatives in organic chemistry (Bennetau et al., 1995).

Radiotracer Development

  • CB1 Cannabinoid Receptor Studies : The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide for PET studies indicates the value of fluorinated benzamide derivatives in neuroimaging and receptor study (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2/c1-17(22-2,13-8-4-6-10-15(13)19)11-20-16(21)12-7-3-5-9-14(12)18/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBLMPOVKLRFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

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